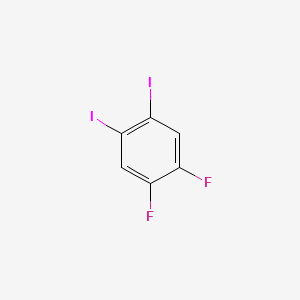

1,2-Difluoro-4,5-diiodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2I2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGKLXVKENKSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726498 | |

| Record name | 1,2-Difluoro-4,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210567-10-5 | |

| Record name | 1,2-Difluoro-4,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Difluoro-4,5-diiodobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 1,2-Difluoro-4,5-diiodobenzene, a key building block in the development of novel pharmaceuticals and advanced materials. The synthesis is achieved through the direct electrophilic di-iodination of 1,2-difluorobenzene. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and discuss the critical parameters that ensure a high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction: The Significance of this compound

Fluorinated aromatic compounds are of paramount importance in modern chemistry, particularly in the life sciences and material sciences. The introduction of fluorine atoms into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is a valuable synthetic intermediate due to the presence of two key functionalities: the difluorinated benzene ring and two iodine atoms.

The ortho-difluorobenzene moiety is a common motif in many bioactive molecules, contributing to enhanced metabolic stability and favorable electronic properties. The two iodine atoms serve as versatile handles for a variety of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the facile introduction of diverse molecular fragments. This makes this compound a highly sought-after precursor for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.

Synthetic Strategy: Direct Electrophilic Di-iodination

The synthesis of this compound can be effectively achieved through the direct electrophilic aromatic substitution (EAS) of 1,2-difluorobenzene. While iodine itself is a relatively weak electrophile for direct reaction with deactivated aromatic rings, its reactivity can be significantly enhanced by the use of an oxidizing agent.[2] This in-situ generation of a more potent iodinating species, often considered as an iodine cation (I+), is crucial for achieving efficient iodination of the electron-deficient 1,2-difluorobenzene ring.[2][3]

Mechanistic Rationale and Regioselectivity

The mechanism of electrophilic aromatic iodination proceeds through the classical EAS pathway, involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4] The subsequent loss of a proton restores the aromaticity of the ring, yielding the iodinated product.

The regioselectivity of the di-iodination of 1,2-difluorobenzene is governed by the directing effects of the two fluorine substituents. Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the positive charge in the sigma complex at these positions. However, due to its high electronegativity, fluorine is also a strongly deactivating group through the inductive effect.

In the case of 1,2-difluorobenzene, the positions para to each fluorine atom are positions 4 and 5. These positions are the most activated towards electrophilic attack. Therefore, the di-iodination is expected to proceed with high regioselectivity to afford the desired this compound.

Choice of Iodinating System

Several oxidative iodination systems have been reported for the iodination of deactivated arenes.[5][6][7][8] A particularly effective and practical system involves the use of molecular iodine (I₂) in the presence of an oxidizing agent such as sodium periodate (NaIO₄) in concentrated sulfuric acid.[5] This system generates a powerful electrophilic iodine species capable of iodinating even strongly deactivated aromatic rings.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,2-Difluorobenzene | 99% | Commercially Available |

| Iodine (I₂) | Reagent Grade | Commercially Available |

| Sodium Periodate (NaIO₄) | Reagent Grade | Commercially Available |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | Prepared in-house |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

-

Preparation of the Iodinating Mixture: Cool the sulfuric acid to 0-5 °C in an ice-water bath. To the cold, stirred sulfuric acid, slowly and portion-wise add sodium periodate (NaIO₄) (10.7 g, 50 mmol) followed by powdered iodine (I₂) (12.7 g, 50 mmol). Maintain the temperature below 10 °C during the addition. Stir the resulting dark purple mixture for 30 minutes at 0-5 °C to allow for the formation of the active iodinating species.

-

Addition of Substrate: To the prepared iodinating mixture, add 1,2-difluorobenzene (5.7 g, 50 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (100 mL) with vigorous stirring. The color of the mixture should change from dark purple to a pale yellow or colorless solution as the excess iodine is quenched.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as hexanes or ethanol/water to afford this compound as a crystalline solid.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 1,2-Difluorobenzene | 5.7 g (50 mmol) |

| Iodine (I₂) | 12.7 g (50 mmol) |

| Sodium Periodate (NaIO₄) | 10.7 g (50 mmol) |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Product | |

| Theoretical Yield | 18.3 g |

| Expected Yield | 70-85% |

| Appearance | White to off-white crystalline solid |

Synthetic Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic Workflow for this compound.

Conclusion

This technical guide has outlined a reliable and scalable method for the synthesis of this compound via direct electrophilic di-iodination of 1,2-difluorobenzene. The presented protocol, utilizing an iodine/sodium periodate system in concentrated sulfuric acid, provides a practical route to this valuable building block. The mechanistic insights and detailed experimental procedure are intended to empower researchers in their synthetic endeavors, facilitating the development of novel molecules with potential applications in drug discovery and materials science.

References

- 1. Buy 1,2-Difluoro-3,5-diiodobenzene [smolecule.com]

- 2. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 3. youtube.com [youtube.com]

- 4. idc-online.com [idc-online.com]

- 5. Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.org [mdpi.org]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

A Technical Guide to 1,2-Difluoro-4,5-diiodobenzene: Structure, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 1,2-difluoro-4,5-diiodobenzene, a versatile building block in modern organic synthesis. We will delve into its unique molecular structure, exploring the interplay of its substituents and the resulting electronic properties. This guide will further detail its synthesis, spectroscopic characterization, and reactivity, with a particular focus on its utility in the development of pharmaceuticals and advanced materials. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of this compound in their work.

Introduction: The Strategic Importance of Fluorinated and Iodinated Aromatics

The strategic incorporation of fluorine atoms and iodine atoms onto aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine, with its high electronegativity, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Conversely, the carbon-iodine bond, being the weakest among the carbon-halogen bonds, serves as a highly reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[2]

This compound presents a compelling molecular architecture that combines these features. The two electron-withdrawing fluorine atoms influence the electronic nature of the benzene ring, while the two iodine atoms provide dual sites for synthetic elaboration. This unique combination makes it a valuable precursor for constructing complex molecules with precisely controlled three-dimensional structures.

Molecular Structure and Electronic Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two adjacent fluorine atoms and two adjacent iodine atoms on the opposite side. This arrangement leads to several key structural and electronic features.

Geometric Parameters and Solid-State Packing

A crucial aspect of the solid-state structure of polyhalogenated benzenes is the presence of halogen bonding.[5] This noncovalent interaction, where a halogen atom acts as an electrophilic "σ-hole" donor, plays a significant role in directing crystal packing and supramolecular assembly.[5][6] In this compound, the electron-withdrawing fluorine atoms are expected to enhance the σ-hole on the iodine atoms, making them potent halogen bond donors.[5] This can lead to predictable and robust intermolecular interactions, a valuable tool in crystal engineering.[7]

Diagram: Halogen Bonding Potential

Caption: Potential I···I halogen bonding interaction between two molecules of this compound.

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A single resonance in the aromatic region, appearing as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would be downfield due to the deshielding effects of the iodine and fluorine substituents. For comparison, the aromatic protons in 1,2-dibromo-4,5-difluorobenzene appear as a singlet.[8] |

| ¹³C NMR | Four distinct signals are expected for the carbon atoms of the benzene ring. The carbon atoms bonded to iodine will show a characteristic upfield shift, while those bonded to fluorine will exhibit large C-F coupling constants. |

| ¹⁹F NMR | A single resonance is expected, as the two fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for aryl fluorides. For instance, the related 1,2-difluoro-4-nitrobenzene shows ¹⁹F NMR signals.[9] |

| Mass Spec. | The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |

Note: Specific spectral data should be acquired for each synthesized batch to confirm identity and purity.

Synthesis and Reactivity

Synthetic Protocols

The synthesis of polyhalogenated benzenes can be achieved through various methods, often involving electrophilic halogenation of appropriately substituted precursors. While a specific, detailed protocol for this compound was not found in the provided search results, a general approach can be outlined based on established procedures for similar compounds.[10][11]

One plausible route involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction to introduce the iodine atoms.[12] Alternatively, direct iodination of 1,2-difluorobenzene could be explored, although this may lead to a mixture of isomers requiring careful purification.

Experimental Workflow: Conceptual Synthesis

Caption: Conceptual workflow for the synthesis of this compound via direct iodination.

Reactivity in Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-I bonds are significantly more reactive than C-Br or C-Cl bonds, allowing for selective functionalization under milder conditions.[2][13]

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. This compound can be coupled with a variety of organoboron reagents to introduce new aryl, heteroaryl, or alkyl groups at the 4 and 5 positions. The presence of two iodine atoms allows for sequential or double coupling, providing access to a wide range of derivatives.[14]

Sonogashira Coupling: This reaction enables the formation of C-C triple bonds by coupling with terminal alkynes. This is a valuable method for constructing rigid molecular scaffolds often found in functional materials and complex drug molecules.[2]

Heck Coupling: This reaction forms a new C-C bond between the aryl iodide and an alkene, offering a route to substituted styrenes and other vinylated aromatic compounds.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to substituted anilines which are prevalent in many pharmaceutical compounds.

The differential reactivity of the C-I bond compared to the C-F bond is a key advantage. The C-F bond is generally unreactive under typical palladium-catalyzed cross-coupling conditions, allowing it to be carried through the reaction sequence intact.[15][16]

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it an attractive starting material for various applications.

-

Medicinal Chemistry: The difluorobenzene moiety is a common motif in many bioactive molecules. The ability to introduce diverse substituents at the 4 and 5 positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The fluorine atoms can enhance metabolic stability and binding affinity, while the newly introduced groups can be tailored to interact with specific biological targets.[12]

-

Materials Science: The rigid and well-defined geometry that can be achieved through double cross-coupling reactions makes this compound a useful building block for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The resulting conjugated systems can exhibit interesting photophysical properties.[1] The propensity for halogen bonding can also be exploited to create self-assembling supramolecular materials.[7][17]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. Based on data for similar compounds, it may cause skin and eye irritation.[18] Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, is recommended.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its molecular structure, characterized by the presence of both reactive iodine atoms and modulating fluorine atoms, provides a unique platform for the construction of complex and functional molecules. Its utility in palladium-catalyzed cross-coupling reactions, coupled with the important role of fluorinated aromatics in pharmaceuticals and materials, ensures that this compound will continue to be a valuable tool for researchers and scientists in these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. repositorio.uchile.cl [repositorio.uchile.cl]

- 4. researchgate.net [researchgate.net]

- 5. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. [PDF] Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies | Semantic Scholar [semanticscholar.org]

- 8. 1,2-Dibromo-4,5-difluorobenzene(64695-78-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

- 12. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. I⋯N halogen bonding in 1 : 1 co-crystals formed between 1,4-diiodotetrafluorobenzene and the isomeric n-pyridinealdazines (n = 2, 3 and 4): assessment of supramolecular association and influence upon solid-state photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Difluoro-4,5-diiodobenzene

Introduction: The Structural Significance of 1,2-Difluoro-4,5-diiodobenzene

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as pivotal building blocks. Their unique electronic properties and steric profiles allow for the fine-tuning of molecular interactions and reactivity. Among these, this compound is a compound of significant interest. The presence of four substituents on the benzene ring—two strongly electron-withdrawing fluorine atoms and two bulky, polarizable iodine atoms—creates a unique electronic and steric environment. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, offering a predictive framework for its identification and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic signatures of such complex molecules.

The precise characterization of this molecule is paramount for its application in synthetic chemistry, particularly in cross-coupling reactions where the iodine atoms can be readily substituted.[1] Understanding its spectroscopic data is the first step in ensuring its purity and confirming its structure before its use in further synthetic endeavors.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

Due to the molecule's symmetry, the two protons are chemically equivalent, which would result in a single signal in the ¹H NMR spectrum. The electron-withdrawing nature of the fluorine and iodine atoms will deshield the protons, shifting their resonance downfield compared to benzene (δ 7.34 ppm).

-

Chemical Shift (δ): The chemical shift is expected to be in the range of δ 7.5-8.0 ppm. This prediction is based on the analysis of similar structures. For instance, the protons in 1,2-dibromo-4,5-difluorobenzene appear at δ 7.5 ppm.[2]

-

Multiplicity: The signal will appear as a triplet. This is due to coupling with the two adjacent fluorine atoms (ortho- and meta-coupling). The ortho-coupling (³JHF) is typically larger than the meta-coupling (⁴JHF).

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) | ~7.7 ppm |

| Multiplicity | Triplet (t) |

| Coupling Constants (J) | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 5-7 Hz |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show three distinct signals due to the molecule's symmetry: one for the carbon atoms bonded to fluorine, one for the carbon atoms bonded to iodine, and one for the carbon atoms bonded to hydrogen.

-

C-F Carbons: These carbons will appear at a significantly downfield chemical shift due to the strong electronegativity of fluorine and will be split into a doublet by the directly attached fluorine (¹JCF).

-

C-I Carbons: The iodine atoms will also influence the chemical shift of the carbons they are attached to. Due to the "heavy atom effect," the signal for these carbons might be broader.

-

C-H Carbons: These carbons will appear at a chemical shift typical for aromatic carbons and will be split by the attached proton and the neighboring fluorine atoms.

| Predicted ¹³C NMR Data | ||

| Carbon Atom | Predicted Chemical Shift (δ) | Predicted Multiplicity & Coupling (JCF) |

| C-F | ~150-160 ppm | Doublet (d), ¹JCF ≈ 240-260 Hz |

| C-I | ~90-100 ppm | Singlet (s) or broad singlet |

| C-H | ~120-130 ppm | Doublet of Doublets (dd) |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms.[3][4] Given the symmetry of this compound, a single signal is expected for the two equivalent fluorine atoms.

-

Chemical Shift (δ): The chemical shift for aryl fluorides typically falls in the range of -100 to -140 ppm.[4]

-

Multiplicity: The signal will be a triplet, resulting from coupling to the two neighboring protons (ortho- and meta-coupling).

| Predicted ¹⁹F NMR Data | |

| Chemical Shift (δ) | ~-120 to -135 ppm |

| Multiplicity | Triplet (t) |

| Coupling Constants (J) | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 5-7 Hz |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[5]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.[6]

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe channel. Proton decoupling can be used to simplify the spectrum if necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Caption: General experimental workflow for NMR analysis.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.[7]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₆H₂F₂I₂ (403.83 g/mol ).

-

Fragmentation Pattern: The C-I bond is the weakest bond in the molecule and is expected to cleave readily. Key fragmentation pathways would likely involve the sequential loss of iodine atoms. The loss of fluorine is less probable.

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [C₆H₂F₂I₂]⁺ (M⁺) | 404 |

| [C₆H₂F₂I]⁺ | 277 |

| [C₆H₂F₂]⁺ | 112 |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Vibrational Spectroscopy (Infrared - IR): Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-F, and C-I bonds.

| Predicted Infrared (IR) Data | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1200-1300 |

| C-I Stretch | 500-600 |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and measure in a liquid cell.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum (of the empty spectrometer or the pure solvent) and subtract it from the sample spectrum.

Electronic Spectroscopy (UV-Vis): Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds, the characteristic absorptions correspond to π → π* transitions.

Predicted UV-Vis Spectrum

The benzene ring exhibits characteristic absorption bands in the UV region. The presence of substituents will cause a bathochromic (red) shift of these bands.

| Predicted UV-Vis Data | |

| Transition | Predicted λmax (nm) |

| π → π* (E2-band) | ~220-240 |

| π → π* (B-band) | ~270-290 |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

-

Baseline Correction: Use the pure solvent as a reference to obtain a baseline-corrected spectrum.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, IR, and UV-Vis spectra. By understanding these spectroscopic signatures, researchers can confidently identify and assess the purity of this important synthetic building block, thereby ensuring the integrity and success of their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,2-Dibromo-4,5-difluorobenzene(64695-78-9) 1H NMR spectrum [chemicalbook.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemguide.co.uk [chemguide.co.uk]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Diiodobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-diiodobenzene. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a superficial overview to explore the nuanced spectroscopic features of this molecule. We will dissect the theoretical underpinnings of its complex spin system, interpret experimental data with high precision, and outline a robust protocol for spectral acquisition. The causality behind the observed spectral patterns, rooted in molecular symmetry and spin-spin coupling phenomena, is elucidated to provide a field-proven understanding of this classic ortho-disubstituted aromatic system.

Introduction: The Structural Significance of 1,2-Diiodobenzene

1,2-Diiodobenzene is a key organoiodine compound, frequently employed as a precursor in organic synthesis, particularly in the formation of benzyne intermediates and in cross-coupling reactions.[1] Its rigid, planar structure and the presence of two heavy, electron-withdrawing iodine atoms create a unique electronic environment for the four aromatic protons. Accurate structural confirmation is paramount for its use in multi-step syntheses, and ¹H NMR spectroscopy serves as the primary tool for this verification. However, the spectrum is not trivial and presents an excellent case study in second-order spectral effects.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

A priori analysis of molecular structure is critical for predicting the features of an NMR spectrum. This involves assessing chemical equivalence, magnetic equivalence, and the expected coupling interactions.

Molecular Symmetry and Proton Equivalence

1,2-Diiodobenzene possesses a C₂ axis of symmetry that bisects the C1-C2 and C4-C5 bonds. This symmetry element renders protons H3 and H6 chemically equivalent. Likewise, protons H4 and H5 are chemically equivalent. Therefore, we expect to see only two distinct signals in the ¹H NMR spectrum, with each signal integrating to two protons.

However, chemical equivalence does not guarantee magnetic equivalence. Magnetic equivalence requires that chemically equivalent nuclei couple equally to every other nucleus in the spin system.[2]

-

Proton H3 has an ortho relationship to H4 (³J coupling), a meta relationship to H5 (⁴J coupling), and a para relationship to H6 (⁵J coupling).

-

Proton H6 (chemically equivalent to H3) has an ortho relationship to H5, a meta relationship to H4, and a para relationship to H3.

Since the coupling of H3 to H4 (³J, ortho) is different from its coupling to H5 (⁴J, meta), nuclei H4 and H5 are not magnetically equivalent relative to H3. This non-equivalence is the defining feature of the spin system.

The AA'BB' Spin System

Due to the magnetic non-equivalence described above, the four protons of 1,2-diiodobenzene constitute an AA'BB' spin system .[3] This classification, using Pople notation, is reserved for systems where two pairs of chemically equivalent nuclei (A/A' and B/B') are not magnetically equivalent.[2][4]

Such systems produce complex, second-order spectra that cannot be interpreted by simple first-order (n+1) rules.[3][4] The appearance of the spectrum is highly dependent on the ratio of the chemical shift difference between the A and B nuclei (Δν) to their coupling constants (J). The result is typically two complex and often deceptively structured multiplets, rather than simple doublets or triplets.

Below is a diagram illustrating the proton labeling and the key coupling interactions that define the AA'BB' system in 1,2-diiodobenzene.

Caption: Molecular structure and proton coupling network for 1,2-diiodobenzene.

Experimental ¹H NMR Data and Interpretation

Analysis of experimental data confirms the theoretical AA'BB' model. The spectrum is characterized by two distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm).

Chemical Shifts (δ)

The protons are influenced by the inductive effect of the adjacent iodine atoms. Protons H3 and H6 (A, A'), being ortho to the iodine substituents, are more deshielded and resonate at a higher chemical shift (downfield) compared to the more shielded protons H4 and H5 (B, B').

Experimental data recorded in carbon tetrachloride (CCl₄) provides the following chemical shifts.[5]

-

δ(A, A') = 7.809 ppm: Attributed to H3 and H6.

-

δ(B, B') = 6.959 ppm: Attributed to H4 and H5.

Coupling Constants (J)

The complexity of the AA'BB' spectrum arises from the interplay of several coupling constants. For aromatic systems, the magnitude of the coupling constant is characteristic of the proton relationship: ³J (ortho) > ⁴J (meta) > ⁵J (para).[6]

Detailed analysis of the 1,2-diiodobenzene spectrum in CCl₄ yields the following coupling constants[5]:

-

J(A,B) / J(A',B') = 8.02 Hz: The large ortho coupling between adjacent protons (H3-H4 and H5-H6).

-

J(B,B') = 7.31 Hz: The ortho coupling between the central protons (H4-H5).

-

J(A,B') / J(A',B) = 1.49 Hz: The smaller meta coupling (H3-H5 and H4-H6).

-

J(A,A') = 0.30 Hz: The very small para coupling (H3-H6), which is often not resolved.

Data Summary

The key spectral parameters for 1,2-diiodobenzene are summarized in the table below.

| Proton Group | Pople Notation | Chemical Shift (δ) in CCl₄ | Coupling Constants (J) in Hz |

| H3, H6 | A, A' | 7.809 ppm | J(A,A') = 0.30 (para)J(A,B) = 8.02 (ortho)J(A,B') = 1.49 (meta) |

| H4, H5 | B, B' | 6.959 ppm | J(B,B') = 7.31 (ortho)J(A,B) = 8.02 (ortho)J(A',B) = 1.49 (meta) |

Data sourced from ChemicalBook, citing Castellano, S. & Kostelnik, R. (1967).[5]

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, high-resolution ¹H NMR spectrum is essential for observing the fine structure of the complex multiplets. The following protocol is a self-validating system for achieving this.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 1,2-diiodobenzene.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Add approximately 0.6-0.7 mL to a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: This protocol is suitable for NMR spectrometers operating at 300 MHz or higher. Higher field strengths will increase spectral dispersion and simplify analysis.

-

Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step to achieve sharp lines and resolve small coupling constants.

-

Parameter Optimization:

-

Pulse Angle: Use a 30° or 45° flip angle to allow for a shorter relaxation delay.

-

Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): Set to 1-2 seconds.

-

Number of Scans (ns): Acquire at least 8 or 16 scans to improve the signal-to-noise ratio.

-

-

Acquisition: Acquire the Free Induction Decay (FID).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the two multiplet regions. The integrals should be in a 1:1 (or 2H:2H) ratio.

The logical workflow for this entire process, from sample to final analysis, is depicted below.

Caption: Standard workflow for NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 1,2-diiodobenzene serves as a quintessential example of a second-order AA'BB' spin system. Its apparent complexity is a direct and predictable consequence of the molecule's C₂ symmetry, which results in two pairs of chemically equivalent but magnetically non-equivalent protons. The spectrum is characterized by two intricate multiplets, centered around 7.8 ppm and 7.0 ppm in a non-polar solvent, whose fine structure is governed by a network of ortho, meta, and para coupling constants. A thorough understanding of these principles, combined with a meticulous experimental approach, allows for the confident and accurate structural elucidation of this important synthetic building block.

References

An In-Depth Technical Guide to the Crystal Structure of 1,2-Difluoro-4,5-diiodobenzene Derivatives

Abstract

The strategic placement of halogen atoms on aromatic scaffolds provides a powerful tool for crystal engineering, enabling the design of supramolecular assemblies with tailored properties. This guide delves into the intricate world of 1,2-difluoro-4,5-diiodobenzene and its derivatives, molecules of significant interest to researchers in medicinal chemistry and materials science. We will explore the fundamental principles governing their crystal packing, with a particular focus on the role of halogen bonding. This document provides not only a theoretical framework but also practical, field-proven methodologies for the synthesis and crystallographic analysis of these compounds, offering a comprehensive resource for professionals dedicated to the rational design of crystalline materials.

Introduction: The Significance of Halogen Bonding in Crystal Engineering

Supramolecular chemistry, the study of systems involving assemblies of molecules, relies on a deep understanding of non-covalent interactions.[1] Among these, the halogen bond has emerged as a robust and highly directional interaction crucial for the rational design of crystal structures.[2] The halogen bond occurs when an electrophilic region, known as a σ-hole, on a halogen atom in one molecule interacts with a nucleophilic region (like a lone pair on a nitrogen or oxygen atom) in an adjacent molecule.[3]

The this compound scaffold is an exemplary halogen bond donor. The presence of electron-withdrawing fluorine atoms enhances the electrophilic character of the iodine atoms, making them potent directors of crystal packing.[3][4] This predictable and strong interaction allows for the construction of complex, ordered solid-state architectures. Understanding and harnessing the crystal structure of these derivatives is paramount for applications ranging from the development of new pharmaceutical cocrystals with improved bioavailability to the creation of advanced organic materials with unique electronic properties.[5]

The Archetypal Structure: Key Intermolecular Interactions

While a specific, publicly available crystal structure for the parent this compound is not readily found, its packing motifs can be reliably inferred from closely related and extensively studied analogues like 1,2,4,5-tetraiodobenzene and various diiodobenzene derivatives.[6][7] The crystal packing in these systems is typically dominated by a network of intermolecular interactions.

The primary organizing force is the halogen bond . Specifically, two principal types of iodine-involved interactions are anticipated:

-

C−I···I Interactions (Type II): This is a halogen bond where the iodine atom of one molecule interacts with the iodine atom of a neighboring molecule. These interactions are highly directional and play a crucial role in linking molecules into chains or sheets.[2][8] For instance, in related diiodo compounds, I···I distances have been observed around 3.75 to 3.87 Å, which is shorter than the sum of their van der Waals radii, indicating a significant attractive interaction.[2][8]

-

C−I···X Interactions (where X is a Halogen Bond Acceptor): When co-crystallized with other molecules (derivatives with functional groups like pyridines, amides, or ethers), the iodine atoms will form strong halogen bonds with nitrogen or oxygen atoms.[1]

Beyond halogen bonding, other weaker interactions collectively contribute to the stability of the crystal lattice, including:

-

π–π Stacking: The aromatic rings can stack on top of each other, contributing to the overall cohesive energy of the crystal.

-

C−H···F and C−H···I Hydrogen Bonds: Weak hydrogen bonds involving the aromatic hydrogens and the halogen atoms of neighboring molecules further stabilize the three-dimensional structure.[8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Supramolecular amplification of amyloid self-assembly by iodination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Employing fluorine for supramolecular control in self-assembled and self-organised molecular systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Value of Fluorinated Biaryls

An Application Guide to Suzuki-Miyaura Coupling Reactions with Difluoro-diiodobenzene

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. Fluorination can enhance metabolic stability, improve binding affinity, and alter electronic characteristics, making it a highly sought-after modification.[1] Fluorinated biaryl motifs, in particular, are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)-C(sp²) bonds.[3][4][5] This guide focuses on the application of this powerful reaction to difluoro-diiodobenzene isomers, which serve as valuable, albeit challenging, building blocks for complex, symmetrically and asymmetrically substituted fluorinated molecules. The high reactivity of the carbon-iodine bond presents unique opportunities and challenges, particularly concerning the control of selectivity between mono- and di-functionalization.

This document provides researchers, scientists, and drug development professionals with a detailed examination of the mechanistic principles, key optimization parameters, and field-proven protocols for successfully employing difluoro-diiodobenzene in Suzuki-Miyaura coupling reactions.

Part 1: Mechanistic Foundations of the Suzuki-Miyaura Coupling

A thorough understanding of the catalytic cycle is paramount for troubleshooting and optimizing any cross-coupling reaction. The Suzuki-Miyaura coupling proceeds through a well-established, three-stage catalytic cycle involving a palladium(0) species.[4][5][6]

-

Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the difluoro-diiodobenzene. This is typically the rate-determining step and forms a Pd(II) intermediate. The high reactivity of aryl iodides ensures this step is generally facile.

-

Transmetalation : In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species. This activated species then transfers its organic group to the Pd(II) complex, displacing the iodide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination : The final step involves the expulsion of the newly formed biaryl product from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Part 2: The Critical Challenge of Selectivity with Dihaloarenes

When using a dihaloarene substrate like difluoro-diiodobenzene, the primary challenge is controlling the reaction to yield either the mono- or di-coupled product selectively. Unlike mixed dihaloarenes (e.g., bromo-iodoarenes), where selectivity can be driven by the differential reactivity of the C-X bonds, di-iodoarenes possess two equally reactive sites.

Research has shown that diiodobenzenes have a strong intrinsic preference for exhaustive, double coupling.[7][8] Even when using a large excess of the diiodo-substrate relative to the boronic acid, significant amounts of the di-coupled product are often formed.[7] This phenomenon is attributed to the kinetics of the reaction; after the first coupling, the mono-arylated product is formed in close proximity to the regenerated Pd(0) catalyst. A second oxidative addition can occur faster than the diffusion of the mono-coupled product away from the catalyst.[9]

However, achieving selectivity is possible through careful manipulation of several key parameters:

| Parameter | Strategy for Mono-Coupling | Strategy for Di-Coupling | Rationale |

| Stoichiometry | Use a significant excess of difluoro-diiodobenzene (e.g., 3-10 equivalents). | Use a slight excess of boronic acid (e.g., 2.1-2.5 equivalents). | Le Châtelier's principle. An excess of the diiodo-reagent statistically favors the mono-coupling event. |

| Reaction Time | Monitor carefully and stop the reaction at peak mono-product concentration. | Allow the reaction to run to completion (typically 12-24 hours). | The mono-coupled product is an intermediate en route to the di-coupled product. Shorter times can isolate it. |

| Temperature | Use lower temperatures (e.g., room temperature to 60 °C). | Use higher temperatures (e.g., 80-110 °C) to drive the reaction to completion. | Lowering the thermal energy can slow the second oxidative addition relative to product diffusion. |

| Catalyst Loading | Use lower catalyst loadings (e.g., 0.5-1 mol%). | Standard catalyst loadings (e.g., 2-5 mol%) are effective. | Reducing the catalyst concentration can disfavor the second coupling event. |

| Ligand Choice | Less bulky ligands may favor mono-coupling. | Bulky, electron-rich phosphine ligands (e.g., Buchwald-type) or NHCs often promote exhaustive functionalization.[10][11] | Bulky ligands can stabilize the catalyst but may also promote the second oxidative addition over product release.[10][11] |

Part 3: Experimental Protocols

The following protocols provide a robust starting point for performing Suzuki-Miyaura couplings with difluoro-diiodobenzene. Researchers should consider these as general guidelines and may need to optimize conditions for their specific substrate combinations.

Caption: General experimental workflow for Suzuki coupling.

Protocol 1: Exhaustive Double Suzuki-Miyaura Coupling

Objective: To synthesize a symmetrically substituted 1,X-diaryl-Y,Z-difluorobenzene.

Materials:

| Reagent/Material | Example Quantity | Molar Equiv. |

| Difluoro-diiodobenzene Isomer | 1.0 mmol, 364 mg | 1.0 |

| Arylboronic Acid | 2.2 mmol | 2.2 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 mmol, 58 mg | 0.05 |

| Base (e.g., K₂CO₃) | 4.0 mmol, 552 mg | 4.0 |

| Solvent System (e.g., Toluene/Ethanol/H₂O, 4:1:1) | 12 mL | - |

| Inert Gas (Argon or Nitrogen) | - | - |

| Standard Glassware | - | - |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the difluoro-diiodobenzene (1.0 equiv.), the arylboronic acid (2.2 equiv.), and the base (4.0 equiv.).[12][13]

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system. Allow the inert gas to bubble through the solution for 15-20 minutes for thorough deoxygenation. Finally, add the palladium catalyst to the stirring mixture.[12]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12]

-

Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure di-aryl product.

Protocol 2: Selective Mono-Suzuki-Miyaura Coupling

Objective: To synthesize a mono-arylated difluoro-iodobenzene intermediate.

Materials:

| Reagent/Material | Example Quantity | Molar Equiv. |

| Difluoro-diiodobenzene Isomer | 3.0 mmol, 1.09 g | 3.0 |

| Arylboronic Acid | 1.0 mmol | 1.0 |

| Palladium Catalyst (e.g., PdCl₂(dppf)) | 0.03 mmol, 22 mg | 0.03 |

| Base (e.g., K₃PO₄) | 2.0 mmol, 424 mg | 2.0 |

| Anhydrous Solvent (e.g., Dioxane) | 10 mL | - |

| Inert Gas (Argon or Nitrogen) | - | - |

| Standard Glassware | - | - |

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the difluoro-diiodobenzene (3.0 equiv.), arylboronic acid (1.0 equiv.), base (2.0 equiv.), and palladium catalyst to an oven-dried Schlenk tube.

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Seal the tube and heat the reaction to a lower temperature (e.g., 50-60 °C) with vigorous stirring. The use of milder conditions is crucial to suppress the second coupling.

-

Monitoring: This step is critical. Monitor the reaction frequently (e.g., every 30-60 minutes) by GC-MS or LC-MS. The goal is to quench the reaction when the concentration of the desired mono-coupled product is at its maximum and before significant formation of the di-coupled byproduct occurs.

-

Work-up: Once the optimal reaction point is reached, cool the mixture rapidly in an ice bath. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purification will require careful column chromatography to separate the desired mono-coupled product from unreacted starting material and the di-coupled byproduct.

Part 4: Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Reaction Fails to Initiate | Inactive catalyst; Insufficiently degassed system; Poor quality reagents. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of solvents. Use freshly purified reagents. |

| Low Yield / Stalled Reaction | Catalyst decomposition; Inappropriate base or solvent. | Try a different ligand (e.g., switch from a phosphine to an NHC-based system). Screen different bases (K₃PO₄, Cs₂CO₃ are often effective for challenging couplings). |

| Protodeboronation of Boronic Acid | Excess water; High temperature; Prolonged reaction time; Base is too strong. | Use anhydrous solvents or minimize water content. Lower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Consider using a more stable boronate ester or potassium trifluoroborate salt.[14][15] |

| Poor Selectivity (Mono-Coupling) | Reaction time too long; Temperature too high; Stoichiometry not optimal. | Re-run the reaction with stricter monitoring to find the optimal quench time. Lower the reaction temperature. Increase the excess of difluoro-diiodobenzene. |

Conclusion

The Suzuki-Miyaura coupling of difluoro-diiodobenzene is a potent strategy for accessing valuable fluorinated biaryl structures. While these substrates exhibit a strong tendency towards exhaustive di-substitution, a controlled and selective mono-arylation can be achieved through the careful manipulation of reaction stoichiometry, temperature, and time. A firm grasp of the underlying mechanism and a systematic approach to optimization are key to mastering this transformation. The protocols and insights provided herein serve as a comprehensive foundation for researchers to successfully incorporate these versatile building blocks into their synthetic programs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Strategic Advantage of 1,2-Difluoro-4,5-diiodobenzene in the Design of Advanced Liquid Crystals

Introduction: The Critical Role of Fluorination in Liquid Crystal Engineering

In the pursuit of advanced liquid crystalline materials for next-generation displays and photonic devices, the strategic incorporation of fluorine atoms into the molecular architecture has emerged as a paramount design principle. The unique electronic and steric properties of fluorine significantly influence the mesomorphic behavior, dielectric anisotropy, viscosity, and thermal stability of liquid crystals.[1][2] 1,2-Difluoro-4,5-diiodobenzene stands out as a highly versatile and powerful building block for the synthesis of sophisticated liquid crystal molecules. Its symmetrically substituted core, featuring two adjacent fluorine atoms and two reactive iodine sites, offers a unique platform for the programmed synthesis of complex, high-performance liquid crystalline materials. The presence of the difluoro substitution pattern is particularly advantageous for creating materials with high negative dielectric anisotropy, a key requirement for advanced display modes like fringe-field switching (FFS).[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a foundational component in the synthesis of novel liquid crystals. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis and characterization of these advanced materials.

Core Properties of this compound: A Foundation for Design

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in liquid crystal synthesis.

| Property | Value | Significance in Liquid Crystal Synthesis |

| Molecular Formula | C₆H₂F₂I₂ | Provides a rigid aromatic core with four substitution points. |

| Molecular Weight | 389.89 g/mol | A key parameter for reaction stoichiometry calculations. |

| Appearance | Off-white to yellow crystalline solid | Physical state at standard conditions. |

| Melting Point | 78-82 °C | Important for determining appropriate reaction and purification conditions. |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, DMF) | Dictates the choice of solvents for chemical reactions and purification. |

| Reactivity | Two reactive C-I bonds of differing reactivity | Allows for selective and sequential functionalization via cross-coupling reactions. |

The two carbon-iodine bonds in this compound exhibit differential reactivity, a feature that can be exploited for the stepwise and controlled synthesis of unsymmetrical liquid crystal molecules. This selective reactivity is a cornerstone of its utility as a building block.

Synthetic Strategies: Harnessing Cross-Coupling Reactions

The construction of liquid crystal molecules from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The Sonogashira, Suzuki, and Stille couplings are the most powerful and versatile methods for forming the carbon-carbon bonds that constitute the rigid core of calamitic (rod-like) liquid crystals.

The Power of Sequential Functionalization

A key advantage of the diiodo substitution is the ability to perform sequential cross-coupling reactions. This allows for the introduction of different molecular fragments at the 4- and 5-positions, leading to the synthesis of complex and highly tailored liquid crystal architectures. The general workflow for this approach is visualized below.

Caption: Sequential functionalization of this compound.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of liquid crystal precursors and final products using this compound. These protocols are intended as a robust starting point for researchers, who may need to optimize conditions based on their specific substrates and desired outcomes.

Protocol 1: Mono-Sonogashira Coupling of this compound

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of tolane-based liquid crystals, which are known for their high birefringence.[3] This protocol details the selective mono-coupling of a terminal alkyne to this compound.

Reaction Scheme:

Caption: Mono-Sonogashira coupling reaction.

Materials:

-

This compound

-

Terminal alkyne (e.g., 4-pentylphenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base Addition: Add anhydrous and degassed THF, followed by anhydrous and degassed triethylamine. Stir the mixture at room temperature to dissolve the solids.

-

Alkyne Addition: Slowly add the terminal alkyne (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the mono-alkynylated product.

Protocol 2: Sequential Suzuki Coupling of the Mono-alkynylated Intermediate

The Suzuki-Miyaura coupling is a highly efficient method for forming C(sp²)-C(sp²) bonds. This protocol describes the coupling of an arylboronic acid to the mono-alkynylated intermediate synthesized in Protocol 1.

Reaction Scheme:

Caption: Sequential Suzuki coupling reaction.

Materials:

-

Mono-alkynylated intermediate from Protocol 1

-

Arylboronic acid (e.g., 4-cyanophenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene, degassed

-

Deionized water, degassed

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the mono-alkynylated intermediate (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask. Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer and wash with water and then brine. Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel to yield the final unsymmetrical tolane liquid crystal.

Protocol 3: One-Pot Sequential Sonogashira/Stille Coupling

The Stille coupling offers an alternative to the Suzuki coupling for the formation of C(sp²)-C(sp²) bonds and is often compatible with a wider range of functional groups.[4] This protocol outlines a one-pot procedure for the synthesis of an unsymmetrical liquid crystal core.

Workflow Diagram:

Caption: One-pot Sonogashira/Stille coupling workflow.

Procedure:

-

Perform the mono-Sonogashira coupling as described in Protocol 1.

-

Upon completion of the first reaction (as determined by TLC), add the organostannane reagent (e.g., 4-methoxyphenyltributyltin, 1.2 eq) and the Stille catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) directly to the reaction mixture.

-

Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization of the Final Liquid Crystalline Materials

The synthesized liquid crystals must be thoroughly characterized to determine their mesomorphic properties and suitability for specific applications.

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | 1H, 13C, and 19F NMR spectra should confirm the molecular structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The molecular ion peak should correspond to the calculated molecular weight. |

| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies.[1][5] | Endothermic and exothermic peaks on heating and cooling scans will indicate phase transitions (e.g., crystal to nematic, nematic to isotropic).[5] |

| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases by observing their characteristic textures.[1][3] | Nematic phases will typically show schlieren or marbled textures, while smectic phases will exhibit focal conic or fan-like textures.[3] |

| Dielectric Spectroscopy | Measurement of dielectric anisotropy (Δε). | The difluoro substitution is expected to induce a negative dielectric anisotropy. |

| Birefringence Measurement | Quantification of the difference in refractive indices for light polarized parallel and perpendicular to the director. | Tolane-based liquid crystals are expected to exhibit high birefringence.[3] |

Conclusion: A Versatile Platform for Innovation

This compound provides a powerful and versatile platform for the rational design and synthesis of advanced liquid crystalline materials. Its unique substitution pattern allows for the strategic incorporation of fluorine atoms to tune key physical properties and enables the construction of complex molecular architectures through selective and sequential cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to explore the vast potential of this building block in creating the next generation of liquid crystals for a wide range of technological applications.

References

The Strategic Utility of 1,2-Difluoro-4,5-diiodobenzene in Advanced Organic Synthesis

Introduction: A Uniquely Functionalized Building Block

In the landscape of modern organic synthesis, the strategic placement of functional groups on an aromatic core is paramount for the construction of complex, high-performance molecules. Among the plethora of available building blocks, 1,2-difluoro-4,5-diiodobenzene stands out as a uniquely versatile precursor. Its molecular architecture, characterized by vicinal fluorine atoms and two reactive iodine moieties, offers a powerful platform for the synthesis of a diverse array of organic materials, ranging from conjugated polymers and liquid crystals to shape-persistent macrocycles.

The ortho-difluoro substitution pattern is not merely a passive spectator in chemical transformations. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the benzene ring, impacting reactivity and imparting desirable characteristics to the final products, such as enhanced thermal stability and distinct electronic behavior. Furthermore, the presence of two iodine atoms at the 4- and 5-positions provides orthogonal synthetic handles for sequential and site-selective cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. This application note will delve into the key applications of this compound, providing detailed protocols and insights into its synthetic utility.

Core Applications and Synthetic Strategies

The primary applications of this compound stem from its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the programmed assembly of complex molecular architectures.

Synthesis of Conjugated Polymers

The diiodo functionality of this compound makes it an ideal monomer for polycondensation reactions. The resulting fluorinated conjugated polymers are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), owing to their tunable electronic properties and enhanced stability.

Conceptual Workflow for Polymer Synthesis:

Figure 1: Conceptual workflow for the synthesis of fluorinated conjugated polymers.

Protocol: Synthesis of a Fluorinated Poly(p-phenyleneethynylene) (PPE) via Sonogashira Polycondensation

This protocol describes a general procedure for the Sonogashira polycondensation of this compound with a terminal diyne.

Materials:

-

This compound

-

1,4-Diethynyl-2,5-dialkoxybenzene (or other suitable terminal diyne)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 1,4-diethynyl-2,5-dialkoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine (5:1 v/v) via syringe. The reaction mixture should be a suspension.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 65-70 °C with vigorous stirring.

-

Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) by taking aliquots at regular intervals. The reaction is typically complete within 24-48 hours, as indicated by the stabilization of the molecular weight.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

-

Filter the polymer and wash it sequentially with methanol and acetone to remove oligomers and catalyst residues.

-

Further purify the polymer by Soxhlet extraction with a suitable solvent (e.g., acetone, hexane, chloroform) to remove low molecular weight fractions.

-

Dry the purified polymer under vacuum to yield the final product.

Data Presentation:

| Property | Expected Value |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) |

| Molecular Weight (Mn) | 10 - 50 kDa (by GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Absorption Max (λmax) | 400 - 500 nm (in solution) |

| Emission Max (λem) | 450 - 550 nm (in solution) |

Synthesis of Discotic Liquid Crystals

The rigid, planar core of this compound, when appropriately functionalized, can serve as a central scaffold for the synthesis of discotic liquid crystals. These materials are of interest for their self-assembly into columnar structures, which exhibit one-dimensional charge transport properties. A common strategy involves a four-fold Suzuki coupling to attach flexible peripheral chains.

Protocol: Synthesis of a Tetra-substituted Benzene Core for Discotic Liquid Crystals via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. A similar approach with a tetra-iodinated benzene derivative has been reported for the synthesis of discotic liquid crystals.[1]

Materials:

-

This compound

-

3,4-Dialkoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the 3,4-dialkoxyphenylboronic acid (2.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

-

Add an aqueous solution of K₂CO₃ (2 M, 4.0 eq).

-

Degas the mixture by bubbling argon through the solution for 20-30 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-90 °C) and stir vigorously under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetra-substituted product.

Synthesis of Shape-Persistent Macrocycles

The di-functional nature of this compound also lends itself to the construction of shape-persistent macrocycles through iterative cross-coupling and cyclization strategies. These macrocycles have defined cavities and are of interest in host-guest chemistry and as components of molecular machines.

Logical Relationship for Macrocycle Synthesis:

Figure 2: Logical relationship for the synthesis of shape-persistent macrocycles.

Protocol: General Strategy for Macrocycle Synthesis

A common approach involves a stepwise synthesis of a linear precursor followed by an intramolecular cyclization under high-dilution conditions to favor the cyclic product over intermolecular polymerization.

Step A: Synthesis of a Linear Precursor

-

Perform a mono-Sonogashira or mono-Suzuki coupling on this compound with a protected bifunctional linker.

-

Deprotect the other end of the linker.

-

Couple the deprotected end with another molecule of mono-functionalized this compound to create a linear oligomer with reactive iodine and, for instance, a terminal alkyne at opposite ends.

Step B: Intramolecular Cyclization

-

Slowly add a solution of the linear precursor in a suitable solvent (e.g., THF/triethylamine) via a syringe pump to a large volume of the same solvent containing the Sonogashira or Suzuki catalyst system at an elevated temperature.

-

The high dilution conditions (typically in the millimolar concentration range) favor the intramolecular reaction.

-

After the addition is complete, continue stirring at the elevated temperature for several hours to ensure complete cyclization.

-

Work-up and purify the macrocycle using column chromatography and/or recrystallization.

Conclusion and Future Outlook